molecular formula C21H20N4O4S B10980454 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10980454
M. Wt: 424.5 g/mol
InChI Key: XHFKJKIKOAAZLY-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl formamide (DMF), chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of the benzothiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20N4O4S/c1-28-16-8-7-13-12(19(16)29-2)11-15(23-13)20(27)22-10-9-18(26)25-21-24-14-5-3-4-6-17(14)30-21/h3-8,11,23H,9-10H2,1-2H3,(H,22,27)(H,24,25,26)

InChI Key

XHFKJKIKOAAZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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